1-(4-fluoro-2-nitrophenyl)-1H-pyrazole
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Overview
Description
1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a 4-fluoro-2-nitrophenyl group
Preparation Methods
The synthesis of 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole typically involves the reaction of 4-fluoro-2-nitroaniline with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and fluoro-substituted pyrazole derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the conversion of the nitro group to an amino group.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biochemical pathways. The nitro and fluoro substituents play a crucial role in determining the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole can be compared with similar compounds such as:
- 1-(4-Fluoro-2-nitrophenyl)pyrrolidine
- 1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole
These compounds share similar structural features but differ in the nature of the heterocyclic ring. The unique combination of the pyrazole ring with the 4-fluoro-2-nitrophenyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole is a compound that belongs to a class of heterocyclic compounds known as pyrazoles. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of the fluoro and nitro substituents on the phenyl ring enhances its chemical properties and biological interactions, making it a subject of extensive research.
Chemical Structure and Properties
The molecular formula of this compound is C10H6FN3O4, with a molecular weight of 251.17 g/mol. Its structure features a pyrazole ring substituted with a 4-fluoro-2-nitrophenyl group. The unique arrangement of functional groups significantly influences its biological activity.
Biological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Pyrazoles have shown effectiveness against various bacterial and fungal strains. For instance, compounds similar to this compound have been tested against E. coli, S. aureus, and Klebsiella pneumonia, demonstrating promising antibacterial properties .
- Anti-inflammatory Effects : Pyrazoles are recognized for their anti-inflammatory capabilities. Certain derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, showcasing their potential in treating inflammatory diseases .
- Anticancer Properties : The compound's structural characteristics may enhance its binding affinity to cancer-related targets, making it a candidate for further investigation in cancer therapy.
Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Effective against E. coli and S. aureus | |
Anti-inflammatory | Inhibition of TNF-α and IL-6 | |
Anticancer | Potential binding to cancer targets |
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors within biological systems. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, while the fluoro group may influence the compound's solubility and binding properties.
Case Studies
Several studies have highlighted the biological activity of pyrazole derivatives:
- Anti-inflammatory Study : A series of novel pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 at concentrations as low as 10 µM. Compounds showed up to 85% inhibition compared to standard drugs like dexamethasone .
- Antimicrobial Evaluation : Research involving 1-acetyl-3,5-diaryl pyrazoles demonstrated significant antimicrobial activity against various strains, with some compounds showing higher efficacy than standard antibiotics .
- Cancer Research : Investigations into the anticancer potential of pyrazole derivatives revealed that modifications in the functional groups could enhance their activity against specific cancer cell lines, warranting further exploration in drug development.
Properties
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-7-2-3-8(9(6-7)13(14)15)12-5-1-4-11-12/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLAVCBFQLLNDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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